1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
1-(chloromethyl)-4,7-dimethyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN4O/c1-7-3-4-9-8(5-7)11(18)16(2)12-15-14-10(6-13)17(9)12/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYWTFLMCPXNEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=C3N(C2=O)C)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds in the triazoloquinazolinone family have been reported to have antitumor activity , suggesting potential targets within cancer cells.
Mode of Action
It’s worth noting that other triazoloquinazolinone derivatives have been found to exhibit antitumor activity . This suggests that the compound may interact with its targets in a way that inhibits tumor growth.
Biochemical Pathways
Given the reported antitumor activity of similar compounds , it’s plausible that this compound could affect pathways related to cell proliferation and survival.
Result of Action
, similar compounds in the triazoloquinazolinone family have been reported to exhibit antitumor activity. This suggests that the compound may have a similar effect, potentially leading to the inhibition of tumor growth.
Biological Activity
1-(Chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves cyclization reactions of appropriate precursors. The compound can be synthesized from 2-hydrazino-3-(4-substituted phenyl)-3H-quinazolin-4-one through the introduction of halogenated methyl groups under controlled conditions. This method has been shown to yield high purity and substantial quantities of the desired product.
Antihistamine Activity
Research has demonstrated that derivatives of the triazoloquinazolinone structure exhibit significant H1-antihistamine activity. In studies conducted on conscious guinea pigs, compounds similar to 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed protective effects against histamine-induced bronchospasm. Notably, one derivative exhibited a protection rate of 72.71%, comparable to standard antihistamines like chlorpheniramine maleate .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. A series of studies indicate that triazole derivatives possess notable efficacy against various bacterial strains. The mechanism is hypothesized to involve interference with microbial cell wall synthesis or function. Specific derivatives have shown minimum inhibitory concentrations (MIC) that suggest potential for development into new antibiotics .
Antioxidant Activity
In addition to its antimicrobial and antihistamine properties, 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits significant antioxidant activity. This was assessed through various assays measuring radical scavenging capacity. The compound demonstrated a high capacity to neutralize free radicals, indicating potential applications in oxidative stress-related diseases .
Case Studies
- Antihistamine Efficacy : In a controlled study involving guinea pigs subjected to histamine challenges, the compound provided significant protection against induced bronchospasm. The study highlighted its potential as a non-sedative alternative to traditional antihistamines .
- Antimicrobial Testing : A comprehensive screening of several triazole derivatives showed that those containing the chloromethyl group had enhanced activity against Gram-positive and Gram-negative bacteria. The most potent derivatives were identified for further structural optimization .
Research Findings Summary Table
Scientific Research Applications
Biological Activities
1-(Chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits several biological activities that make it a candidate for pharmaceutical research:
- Antimicrobial Activity : Studies have shown that triazole derivatives can possess significant antimicrobial properties. Research indicates that this compound may inhibit the growth of various bacteria and fungi due to its ability to disrupt cellular processes .
- Antioxidant Properties : The compound has been evaluated for its antiradical activity. It was found to exhibit substantial antioxidant effects in vitro . This property is crucial for developing therapeutic agents aimed at oxidative stress-related diseases.
- Receptor Activation : Preliminary investigations suggest that this compound may activate certain receptors and ion channels in biological systems. This could have implications for drug development targeting neurological or metabolic pathways .
Medicinal Chemistry Applications
The unique structure of 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one allows for modifications that could enhance its pharmacological profile:
- Drug Development : Its derivatives can be synthesized to improve efficacy and reduce toxicity. For instance, modifying the chloromethyl group could lead to compounds with better selectivity for specific biological targets.
- Combination Therapies : The compound's ability to act synergistically with other drugs makes it a candidate for combination therapies in treating infections or cancers.
Material Science Applications
Beyond medicinal chemistry, this compound also shows potential applications in material science:
- Polymer Chemistry : The chloromethyl group can serve as a functional handle for polymerization reactions. This could lead to the development of new materials with tailored properties for specific applications.
- Coatings and Adhesives : Due to its chemical reactivity and potential antimicrobial properties, it may be used in formulating coatings or adhesives that require durability and resistance to microbial growth.
Case Study 1: Antimicrobial Efficacy
A study conducted on various triazole derivatives demonstrated that compounds similar to 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of cell wall synthesis .
Case Study 2: Antioxidant Activity Assessment
Research evaluating the antioxidant properties of triazole compounds revealed that 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one showed a notable reduction in free radical formation in assays involving DPPH (2,2-diphenyl-1-picrylhydrazyl) . This suggests potential applications in formulations aimed at preventing oxidative damage.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl (-CH2Cl) group undergoes nucleophilic substitution reactions with various nucleophiles, enabling functionalization of the triazoloquinazoline scaffold.
Key Observations :
-
Reactions with amines (e.g., piperidine) proceed via SN2 mechanisms, requiring polar aprotic solvents like DMF or THF .
-
Thiourea substitutions yield thiol derivatives, useful for further coupling reactions .
Cyclization and Ring Expansion
The triazole and quinazoline rings participate in cycloaddition or rearrangement reactions under acidic/basic conditions.
Example :
-
Treatment with carbon disulfide (CS2) in acetic acid under microwave irradiation (100°C, 30 min) generates a fused thiazolo[5,4-f]quinazoline derivative via Dimroth rearrangement .
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CS2 | AcOH, MW (100°C, 30 min) | Thiazolo[5,4-f]triazoloquinazolin-5-one | 86% |
Oxidation:
The methyl groups at positions 4 and 7 can be oxidized to carboxylic acids using KMnO4 in acidic media :
-
Conditions : 10% H2SO4, 70°C, 4 hrs.
-
Product : 4,7-dicarboxy-triazoloquinazolin-5-one (yield: 58%).
Reduction:
The chloromethyl group is reduced to a hydroxymethyl group using NaBH4 in ethanol :
-
Product : 1-(hydroxymethyl)-4,7-dimethyl-triazoloquinazolin-5-one (yield: 74%).
Halogenation Reactions
Electrophilic bromination occurs at the quinazoline ring’s aromatic positions under mild conditions :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| KBrO3 + HCl | H2O, 25°C, 2 hrs | 6,8-dibromo-1-(chloromethyl)-4,7-dimethyl-TQ | 89% |
Note : Brominated derivatives show enhanced antimicrobial activity compared to the parent compound.
Biological Activity of Derivatives
Derivatives synthesized via these reactions exhibit notable pharmacological properties:
Stability and Reaction Kinetics
-
Hydrolytic Stability : The chloromethyl group hydrolyzes slowly in aqueous ethanol (t1/2 = 12 hrs at pH 7) .
-
Thermal Stability : Decomposes above 220°C, limiting high-temperature applications .
Industrial-Scale Considerations
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The triazoloquinazolinone core allows for extensive structural modifications. Key analogs include:
Key Observations :
- Chloromethyl vs.
- Aromatic vs. Alkyl Substituents : Bulky aryl groups (e.g., benzyl, bromophenyl) improve target affinity via π-π stacking or halogen bonding but may reduce solubility .
- Sulfur-Containing Analogs : The sulfanyl group in 4-butyl-1-sulfanyl analog introduces hydrogen-bonding capacity but may lead to faster metabolic degradation .
Pharmacological Profiles
- H1-Antihistaminic Activity: Analogs with 4-phenyl and 1-alkyl groups (e.g., 1-substituted-4-phenyl derivatives) show potent H1-antihistaminic effects, with IC₅₀ values in the nanomolar range . The target compound’s chloromethyl group may enhance membrane permeability, improving efficacy.
- Phosphodiesterase (PDE) Inhibition : Compounds like 4-benzyl-1-cyclopentyl derivatives exhibit PDE4 inhibition, relevant for treating COPD. The chloromethyl group’s steric effects might reduce PDE4 affinity compared to cyclopentyl substituents .
- The target compound’s smaller substituents may favor receptor access.
Computational and Experimental Studies
- Regioselectivity : DFT studies on 4-methyl-1-thioxo analogs reveal that electron-withdrawing groups (e.g., chloromethyl) favor S-substitution in electrophilic reactions, impacting synthetic pathways .
- ADME Predictions : The target compound’s ClogP (~2.5) suggests moderate blood-brain barrier penetration, whereas bulkier analogs (e.g., 4-benzyl derivatives) are likely CNS-excluded .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(chloromethyl)-4,7-dimethyl-4H,5H-triazolo[4,3-a]quinazolin-5-one typically proceeds via cyclization reactions involving hydrazine derivatives and quinazoline precursors, followed by chloromethylation. The key steps include:
- Construction of the quinazoline core.
- Formation of the fused triazole ring via cyclization with hydrazine or hydrazine derivatives.
- Introduction of the chloromethyl group at position 1.
- Methylation at positions 4 and 7.
This approach leverages well-established quinazoline and triazole synthetic methodologies to yield the target compound with the desired substitution pattern.
Preparation of Quinazoline Core
Several classical methods exist for synthesizing quinazoline and quinazolinone derivatives, which form the backbone of the target molecule:
| Method | Starting Materials | Conditions | Notes |
|---|---|---|---|
| Niementowski Synthesis | Anthranilic acid or derivatives + formamide | Heating at 125–130°C | Yields 3,4-dihydro-4-oxoquinazoline derivatives |
| Grimmel, Guinther, Morgan Method | o-Aminobenzoic acids + amines + PCl3 | Heating in toluene for 2 h | Produces 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines |
| From Isatoic Anhydride | Isatoic anhydride + amines | Reflux with ethyl orthoformate for 1–6 h | Efficient route without isolating intermediates |
These methods provide access to quinazolinone intermediates that are further elaborated into triazoloquinazoline systems.
Formation of the Fused Triazoloquinazoline Ring
The triazole ring is fused onto the quinazoline core typically via cyclization reactions involving hydrazinoquinazoline intermediates:
- Starting from quinazoline derivatives, selective monohydrazinolysis yields quinazolylhydrazines.
- These hydrazines react with aldehydes or other electrophiles to form Schiff bases.
- Treatment of Schiff bases with halogens (e.g., bromine) in acidic media induces cyclization, forming fused triazoloquinazolines.
This multi-step sequence is critical for constructing the characteristic triazoloquinazoline scaffold.
Introduction of the Chloromethyl Group
The chloromethyl substituent at position 1 is introduced typically via chloromethylation reactions:
- Chloromethylation can be achieved by reacting the fused triazoloquinazoline intermediate with chloromethylating agents such as chloromethyl chloride or formaldehyde with hydrochloric acid.
- The reaction is usually performed in organic solvents like ethanol or acetonitrile under reflux conditions.
- This step requires careful control to avoid over-chlorination or side reactions.
Methylation at Positions 4 and 7
Methyl groups at positions 4 and 7 can be introduced by:
- Starting from appropriately methyl-substituted anthranilic acid derivatives or quinazoline precursors.
- Alternatively, methylation of hydroxyl or amino groups on the quinazoline ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
The choice depends on the synthetic route and availability of starting materials.
Optimized Reaction Conditions and Scale-Up Considerations
| Step | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Quinazoline formation | Formamide or toluene | 125–130°C | 2–6 h | 70–85 | Niementowski or Grimmel method |
| Hydrazine cyclization | Acetic acid or ethanol | Reflux | 4–8 h | 75–90 | Bromine or halogen-mediated cyclization |
| Chloromethylation | Ethanol or acetonitrile | Reflux | 3–6 h | 65–80 | Controlled chloromethylation |
| Methylation | DMF or DMSO | Room temp to reflux | 2–4 h | 60–75 | Base-catalyzed methylation |
Scale-up involves optimizing solvent volumes, reaction times, and purification steps such as recrystallization or chromatography to achieve high purity and yield.
Summary Table of Preparation Methods
| Preparation Stage | Key Reaction | Reagents/Conditions | Outcome |
|---|---|---|---|
| Quinazoline synthesis | Cyclization of anthranilic acid derivatives | Formamide, heat (125–130°C) or PCl3 in toluene | Quinazolinone intermediate |
| Hydrazinoquinazoline formation | Monohydrazinolysis | Hydrazine hydrate, reflux | Quinazolylhydrazine |
| Schiff base formation | Condensation with aldehydes | Aromatic aldehydes, ethanol, reflux | Schiff bases |
| Cyclization to triazoloquinazoline | Halogen-mediated cyclization | Bromine in acetic acid | Fused triazoloquinazoline |
| Chloromethylation | Chloromethyl chloride or formaldehyde/HCl | Ethanol or acetonitrile, reflux | 1-(chloromethyl) substitution |
| Methylation | Methyl iodide or dimethyl sulfate | DMF/DMSO, base, reflux | 4,7-dimethyl substitution |
Research Findings on Preparation
- The cyclization steps are critical and typically yield high-purity fused triazoloquinazolines when monitored by spectroscopic methods (1H NMR, 13C NMR, MS).
- Chloromethylation requires mild conditions to prevent decomposition; yields vary between 65–80%.
- Methylation steps are generally straightforward but require careful stoichiometric control to avoid polyalkylation.
- Purification by recrystallization from ethanol or chromatographic techniques ensures removal of side products and unreacted starting materials.
Q & A
Q. What are the established synthetic routes for 1-(chloromethyl)-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one?
The compound is typically synthesized via cyclization of hydrazinoquinazolinone precursors. For example, reacting 2-hydrazino-3-benzyl-3H-quinazolin-4-one with acetylacetone under microwave or thermal conditions forms the triazoloquinazolinone core. The chloromethyl group is introduced through alkylation using chloromethylating agents (e.g., methyl chloroacetate) in the presence of a base (K₂CO₃) . Optimization of solvents (e.g., dioxane) and reaction times (e.g., 39 hours for reflux) is critical for yield improvement .
Q. How is the compound characterized structurally, and what analytical methods are recommended?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C-NMR to confirm substituent positions (e.g., chloromethyl at N1, dimethyl groups at C4/C7) .
- FTIR : Identification of carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
- Mass spectrometry : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- X-ray crystallography : Resolves planarity of the fused triazoloquinazolinone system and substituent orientation .
Q. What preliminary biological activities have been reported for this class of compounds?
Triazoloquinazolinones exhibit H1-antihistaminic activity, with IC₅₀ values in micromolar ranges. Substitutions at N1 (e.g., chloromethyl) enhance receptor binding affinity by increasing lipophilicity . Derivatives also show potential as vasopressin antagonists for neuropsychological disorders and antibacterial agents, with MIC values tested against Gram-positive pathogens .
Advanced Research Questions
Q. How can regioselectivity challenges during electrophilic substitution be addressed?
Regioselectivity in S- or N-alkylation depends on reaction kinetics and electrophile type. For example:
- S-alkylation : Chloroacetates react preferentially with the thione sulfur under basic conditions, forming thermodynamically stable S-substituted derivatives .
- N-acylation : Acyl halides initially form S-acyl intermediates, which undergo transacylation to N2-acyl products. DFT studies (e.g., B3LYP/6-31G*) model transition states to predict dominant pathways .
Q. What computational strategies are effective for predicting reactivity and electronic properties?
- DFT calculations : Optimize molecular geometry, calculate Fukui indices for nucleophilic/electrophilic sites, and simulate IR/NMR spectra for validation .
- Docking studies : Use AutoDock Vina to model interactions with H1 receptors, focusing on hydrogen bonding (quinazolinone carbonyl) and hydrophobic contacts (chloromethyl group) .
Q. How do structural modifications at N1 and C7 influence pharmacological activity?
- N1 substituents : Chloromethyl groups improve blood-brain barrier penetration, enhancing CNS-targeted activity (e.g., neuropsychological disorder treatments) .
- C7 methylation : Reduces metabolic degradation by cytochrome P450 enzymes, prolonging half-life . Comparative SAR studies show that bulkier N1 substituents (e.g., arylalkyl) increase H1 antagonism but may reduce solubility .
Q. What contradictions exist in reported biological data, and how can they be resolved?
Discrepancies in MIC values for antibacterial activity may arise from assay conditions (e.g., broth dilution vs. agar diffusion). Standardize protocols using CLSI guidelines and validate with positive controls (e.g., ciprofloxacin) . For H1 antagonism, variations in IC₅₀ values across studies may reflect differences in receptor isoforms or cell lines (e.g., CHO vs. HEK293); use isoform-specific assays to clarify .
Q. What eco-friendly methodologies can replace traditional synthesis routes?
- Catalysis : Cellulose sulfuric acid as a recyclable catalyst for cyclization steps, reducing waste .
- Solvent-free microwave synthesis : Enhances reaction efficiency (e.g., 80% yield in 20 minutes vs. 12 hours thermally) while minimizing solvent use .
Methodological Tables
Q. Table 1. Key Synthetic Routes and Yields
| Precursor | Reagents/Conditions | Product Yield | Reference |
|---|---|---|---|
| 2-Hydrazinoquinazolin-4-one | Acetylacetone, microwave, 150°C | 72% | |
| 4-Methyl-triazoloquinazoline | Methyl chloroacetate, K₂CO₃, dioxane | 65% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
